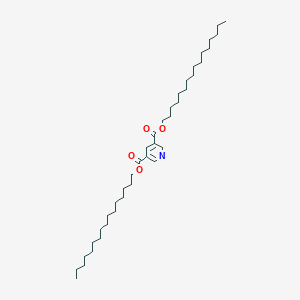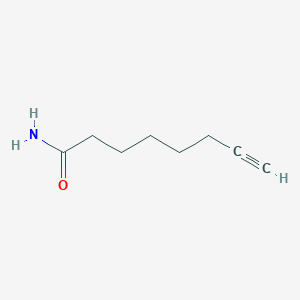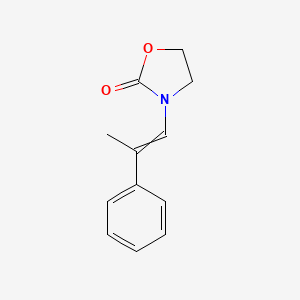
3,5-Pyridinedicarboxylic acid, dihexadecyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Pyridinedicarboxylic acid, dihexadecyl ester is an organic compound derived from pyridine. It is a diester of 3,5-pyridinedicarboxylic acid, where the carboxylic acid groups are esterified with hexadecanol. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Pyridinedicarboxylic acid, dihexadecyl ester typically involves the esterification of 3,5-pyridinedicarboxylic acid with hexadecanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. After completion, the product is purified through recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions ensures consistent quality and scalability of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
3,5-Pyridinedicarboxylic acid, dihexadecyl ester can undergo various chemical reactions, including:
Oxidation: The ester groups can be oxidized to form carboxylic acids.
Reduction: The ester groups can be reduced to alcohols.
Substitution: The ester groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions may involve nucleophiles like amines or alcohols in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of 3,5-pyridinedicarboxylic acid.
Reduction: Formation of 3,5-pyridinedimethanol.
Substitution: Formation of various substituted esters depending on the nucleophile used.
Applications De Recherche Scientifique
3,5-Pyridinedicarboxylic acid, dihexadecyl ester has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 3,5-Pyridinedicarboxylic acid, dihexadecyl ester involves its interaction with specific molecular targets. For instance, as a competitive inhibitor of butyrobetaine hydroxylase, it binds to the active site of the enzyme, preventing the conversion of butyrobetaine to carnitine. This inhibition can affect carnitine biosynthesis and related metabolic pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,3-Pyridinedicarboxylic acid (Quinolinic acid)
- 2,4-Pyridinedicarboxylic acid (Lutidinic acid)
- 2,5-Pyridinedicarboxylic acid (Isocinchomeronic acid)
- 2,6-Pyridinedicarboxylic acid (Dipicolinic acid)
- 3,4-Pyridinedicarboxylic acid (Cinchomeronic acid)
Uniqueness
3,5-Pyridinedicarboxylic acid, dihexadecyl ester is unique due to its specific esterification with hexadecanol, which imparts distinct physical and chemical properties. Its ability to inhibit butyrobetaine hydroxylase sets it apart from other pyridinedicarboxylic acid derivatives, making it valuable for specific biochemical and industrial applications .
Propriétés
Numéro CAS |
648880-74-4 |
|---|---|
Formule moléculaire |
C39H69NO4 |
Poids moléculaire |
616.0 g/mol |
Nom IUPAC |
dihexadecyl pyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C39H69NO4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-43-38(41)36-33-37(35-40-34-36)39(42)44-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h33-35H,3-32H2,1-2H3 |
Clé InChI |
LRFMEXCBRYYZHJ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCOC(=O)C1=CC(=CN=C1)C(=O)OCCCCCCCCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methanesulfonic acid;[3-(trifluoromethylsulfanyl)phenyl]methanol](/img/structure/B15167633.png)
![1-[(3-Methylbut-3-EN-1-YL)oxy]dodecan-2-OL](/img/structure/B15167654.png)

![1,1'-(Propane-2,2-diyl)bis[4-(2-ethoxyethoxy)benzene]](/img/structure/B15167672.png)


![(4R)-4-Methyl-4-[2-(thiophen-2-yl)ethenyl]-1,3-oxazolidin-2-one](/img/structure/B15167684.png)
![N-[1-(Difluoroamino)propyl]acetamide](/img/structure/B15167688.png)


![5-[(Ethanesulfonyl)amino]pentanoic acid](/img/structure/B15167713.png)

![2H-Pyran, 2-[4-(1,3-dithiolan-2-yl)phenoxy]tetrahydro-](/img/structure/B15167725.png)
